molecular formula C14H18N4O3 B2958353 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 1904098-86-7

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2958353
CAS No.: 1904098-86-7
M. Wt: 290.323
InChI Key: NVKGJILGTUCPOY-UHFFFAOYSA-N
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Description

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a synthetic chemical compound offered for research and development purposes. This molecule features a complex structure combining pyrrolidine, imidazolidinone, and 5-methylpyridin-2-yloxy moieties, making it a compound of interest in medicinal chemistry and drug discovery . Heterocyclic compounds containing pyridine and pyrrolidine scaffolds are frequently investigated for their diverse biological activities and potential as therapeutic agents . Researchers can explore this molecule as a key intermediate or building block in the synthesis of more complex target molecules. Its specific mechanism of action and primary research applications are dependent on the particular biological system under investigation. The product is supplied as a solid and should be stored in a cool, dry place, protected from light. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Handling Precautions: Researchers should consult safety data sheets prior to use. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation and contact with skin or eyes. Operations should be conducted with good ventilation .

Properties

IUPAC Name

1-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-10-2-3-12(16-8-10)21-11-4-6-17(9-11)14(20)18-7-5-15-13(18)19/h2-3,8,11H,4-7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKGJILGTUCPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a unique combination of functional groups, including a pyrrolidine moiety, a methylpyridine derivative, and an imidazolidinone structure, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C15H20N4O3C_{15}H_{20}N_{4}O_{3}. The structural characteristics include:

  • Pyrrolidine Ring : Known for its role in various biological activities.
  • Methylpyridine Group : Enhances lipophilicity and may improve receptor interactions.
  • Imidazolidinone Core : Often associated with diverse pharmacological effects.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of piperazine, which share structural similarities with the target compound, have shown effectiveness against various bacterial strains, including resistant strains like Staphylococcus aureus .

Antiviral Activity

Studies suggest that the incorporation of pyridine and pyrrolidine structures can enhance bioactivity by improving interactions with viral targets. Compounds in this class have been investigated for their potential to inhibit viral replication mechanisms .

Anticancer Effects

The compound's ability to inhibit specific enzymes related to cancer pathways has been explored. Preliminary studies indicate that it may effectively inhibit enzymes involved in tumor growth, suggesting potential as an anticancer agent .

The mechanism of action for this compound likely involves:

  • Binding Affinity : Interaction with biological targets such as enzymes and receptors.
  • Enzyme Inhibition : Potentially acting as a reversible inhibitor for key enzymes in disease pathways.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including those structurally related to the target compound. Results indicated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 µM .

Study 2: Anticancer Potential

In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant antiproliferative activity. For example, derivatives showed IC50 values between 10 µM and 50 µM against breast cancer cell lines .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Properties
1-MethylpiperazineSimilar piperazine structureEnhanced solubility
5-MethylpyridineContains a pyridine ringIncreased lipophilicity
Pyrrolidine DerivativesIncorporates a pyrrolidine ringDiverse biological activities

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent on Pyrrolidine Molecular Formula Molecular Weight Key Features/Activity
1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one 5-Methylpyridin-2-yloxy C₁₄H₁₇N₃O₄* ~307.3* Pyridine ring may enhance lipophilicity and CNS penetration .
1-{3-[(6-Methyl-2-oxo-2H-pyran-4-yl)oxy]pyrrolidine-1-carbonyl}imidazolidin-2-one 6-Methyl-2-oxo-2H-pyran-4-yloxy C₁₄H₁₇N₃O₅ 307.30 Pyranone substituent likely alters solubility and metabolic stability .
1-[3-(1,3-Thiazol-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one 1,3-Thiazol-2-yloxy C₁₁H₁₄N₄O₃S 282.32 Thiazole group introduces sulfur, potentially affecting redox properties .
1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one Piperidin-4-yl and trifluoromethylbenzyl C₂₄H₂₈F₃N₃O₂ 471.50 Exhibited potent anti-Alzheimer’s activity via acetylcholinesterase inhibition .

*Calculated based on structural similarity to compound in .

Pharmacological and Functional Comparisons

  • Anti-Alzheimer’s Potential: Compound 18c (Table 1) demonstrated superior acetylcholinesterase (AChE) inhibition compared to donepezil, a standard drug . The target compound’s pyridine substituent may mimic the aromatic interactions of donepezil’s benzylpiperidine moiety, though direct AChE data are lacking.
  • Metal Complexation : Imidazolidin-2-one derivatives with pyridinyl groups (e.g., 1-(6-methoxypyridin-2-yl)imidazolidin-2-one in ) form cobalt and copper complexes, which could enhance DNA-binding or oxidative stress-mediated antitumor effects .
  • Physicochemical Properties: The thiazole analog (C₁₁H₁₄N₄O₃S) has a lower molecular weight (282.32 vs.

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